3-(4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl)-4,6-dimethyl-1-((tetrahydrofuran-2-yl)methyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-4,6-dimethyl-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a pyridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-4,6-dimethyl-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.
Formation of the Pyridinone Core: This can be synthesized through a condensation reaction involving a suitable aldehyde and a ketone.
Final Assembly: The final step involves coupling the piperidine and pyridinone intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its chlorophenyl group can be used to investigate the effects of halogenation on biological activity.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Wirkmechanismus
The mechanism of action of 3-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-4,6-dimethyl-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-chlorophenyl)-4-hydroxy-1-piperidinecarboxylic acid
- 4,6-dimethyl-2(1H)-pyridinone
- 1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone
Uniqueness
The uniqueness of 3-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-4,6-dimethyl-1-(tetrahydro-2-furanylmethyl)-2(1H)-pyridinone lies in its combination of functional groups. The presence of both a chlorophenyl group and a piperidine ring in the same molecule allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C24H29ClN2O4 |
---|---|
Molekulargewicht |
444.9 g/mol |
IUPAC-Name |
3-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]-4,6-dimethyl-1-(oxolan-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C24H29ClN2O4/c1-16-14-17(2)27(15-20-4-3-13-31-20)23(29)21(16)22(28)26-11-9-24(30,10-12-26)18-5-7-19(25)8-6-18/h5-8,14,20,30H,3-4,9-13,15H2,1-2H3 |
InChI-Schlüssel |
UBUPZNXIQKMDAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.